molecular formula C9H7BFNO2 B580572 (3-Fluoroisoquinolin-6-yl)boronic acid CAS No. 1105710-34-6

(3-Fluoroisoquinolin-6-yl)boronic acid

Cat. No. B580572
M. Wt: 190.968
InChI Key: ZHHNXWLNMLXBEO-UHFFFAOYSA-N
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Description

“(3-Fluoroisoquinolin-6-yl)boronic acid” is a type of organoboron compound . It is used in chemistry as a reagent . The CAS number for this compound is 1105710-34-6 .


Synthesis Analysis

The synthesis of “(3-Fluoroisoquinolin-6-yl)boronic acid” involves a reaction of 6-bromo-3-fluoroisoquinoline with triethylborate in THF at -78°C . This is followed by the addition of butyllithium . The reaction yields the title compound with a yield of 78% .


Molecular Structure Analysis

The molecular formula of “(3-Fluoroisoquinolin-6-yl)boronic acid” is C9H7BFNO2 . Its molecular weight is 190.97 .


Chemical Reactions Analysis

Boronic acids, such as “(3-Fluoroisoquinolin-6-yl)boronic acid”, are known to interact with diols and strong Lewis bases . They are used in various sensing applications .

Scientific Research Applications

Quantum Chemical Calculations and Biological Activities

A study by Sayın and Karakaş (2018) involved quantum chemical calculations of boron complexes with norfloxacin, including a boron complex with fluorine atoms (BF2R). This research provides insight into the structural properties, IR, and NMR spectrum of these complexes. Additionally, the biological activities of these complexes, including potential applications as anticancer drugs, were investigated using quantum chemical descriptors and molecular docking analyses (Sayın & Karakaş, 2018).

Ratiometric Optical Chemosensor for Hypochlorite Ion

Wang et al. (2013) synthesized a novel water-soluble styrylquinolinium boronic acid, which exhibited high selectivity for ClO- anions over other metal ions, anions, and reactive oxygen species. This compound's utility as a ratiometric optical chemosensor for ClO- has been explored in detail, highlighting its potential in detection applications (Wang et al., 2013).

Antibacterial Activity and Synthesis of Quinolines

Hayashi et al. (2002) conducted a study on the synthesis of 7-(isoindolin-5-yl)-4-oxoquinoline-3-carboxylic acids, demonstrating their significant in vitro antibacterial activity against various strains, including quinolone-resistant strains. This research sheds light on the potential of these compounds in the development of new antibacterial agents (Hayashi et al., 2002).

Fluorescent Boronic Acids for Diol Binding

Cheng et al. (2010) reported a series of isoquinolinylboronic acids with high affinities for diol-containing compounds at physiological pH. This study is significant in understanding the binding behavior of these boronic acids and their potential applications in sensing technologies (Cheng et al., 2010).

Selective Fluorescent Chemosensors by Boronic Acid

Huang et al. (2012) focused on the development of boronic acid sensors for carbohydrates, L-dopamine, fluoride, copper ion, mercury ion, and hydrogen peroxide. This review highlights the significant progress in the field of boronic acid sensors, discussing their fluorescence properties and mechanisms of signal output (Huang et al., 2012).

Safety And Hazards

The safety data for “(3-Fluoroisoquinolin-6-yl)boronic acid” indicates that it may be hazardous . Precautionary measures include avoiding contact with skin and eyes, and not breathing dust, fume, gas, mist, vapors, or spray .

Future Directions

Boronic acids, including “(3-Fluoroisoquinolin-6-yl)boronic acid”, have potential applications in medicinal chemistry . They can be used in the design of drugs, and their study is encouraged to obtain new promising drugs .

properties

IUPAC Name

(3-fluoroisoquinolin-6-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BFNO2/c11-9-4-7-3-8(10(13)14)2-1-6(7)5-12-9/h1-5,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHHNXWLNMLXBEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=CC(=NC=C2C=C1)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Fluoroisoquinolin-6-yl)boronic acid

Synthesis routes and methods

Procedure details

A solution of 6-bromo-3-fluoroisoquinoline (9.10 g, 40.3 mmol) and triethylborate (11.8 g, 80.5 mmol) in THF (100 mL) was cooled to −78° C. Butyllithium (1.6 M in hexanes 50.3 mL, 80.5 mmol) was added dropwise over 45 minutes. Over the course of the addition, the solution changed color from colorless to a light tan. The solution was stirred at −78° C. for 3 hours. The mixture was quenched with HCl (5 N, 120 mL) while in the cold bath at −78° C., diluted with water (100 mL), and then extracted with EtOAc (3×200 mL). The combined organic layers were dried over Na2SO4, filtered and evaporated. The solid residue was triturated with DCM (200 mL), and the solid was recovered by filtration to provide the title compound (6.0 g, 78%). LCMS (API-ES) m/z: 192 (M+H+).
Quantity
9.1 g
Type
reactant
Reaction Step One
Quantity
11.8 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
50.3 mL
Type
reactant
Reaction Step Two
Yield
78%

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